molecular formula C7H12O B2552821 Hept-6-yn-3-ol CAS No. 284673-59-2

Hept-6-yn-3-ol

Cat. No.: B2552821
CAS No.: 284673-59-2
M. Wt: 112.172
InChI Key: OOKKLYNRILHHCI-UHFFFAOYSA-N
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Description

Hept-6-yn-3-ol is an organic compound with the molecular formula C7H12O It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of lithium acetylide with formaldehyde, followed by reduction and isomerization steps. The alkyne zipper reaction is often employed to convert internal alkynes to terminal alkynes, which can then be functionalized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hept-6-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Hept-6-yn-3-one or hept-6-ynal.

    Reduction: Hept-6-en-3-ol or hept-6-ane-3-ol.

    Substitution: Various substituted alkynes depending on the reagent used.

Scientific Research Applications

Hept-6-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and triple bond allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hept-6-yn-3-ol can be compared with other similar compounds such as:

    3-heptyn-1-ol: Another alkyne alcohol with a different position of the hydroxyl group.

    Hept-3-yn-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    Hept-1-yn-3-ol: A terminal alkyne with the hydroxyl group on the third carbon.

Properties

IUPAC Name

hept-6-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKLYNRILHHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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